molecular formula C17H21NO · HCl B549349 Hidrocloruro de atomoxetina CAS No. 82248-59-7

Hidrocloruro de atomoxetina

Número de catálogo B549349
Número CAS: 82248-59-7
Peso molecular: 291.8 g/mol
Clave InChI: LUCXVPAZUDVVBT-UNTBIKODSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atomoxetine hydrochloride (ATX-HCl) is a selective norepinephrine reuptake inhibitor (SNRI) drug used to treat attention deficit hyperactivity disorder (ADHD). It is a synthetic derivative of the alkaloid atomoxetine, which is structurally similar to the tricyclic antidepressant desipramine. ATX-HCl is also known as Strattera, and is available in both tablet and capsule form.

Aplicaciones Científicas De Investigación

El hidrocloruro de atomoxetina, también conocido como Atomoxetina HCL, es un compuesto con diversas aplicaciones de investigación científica, particularmente en el campo de la medicina. A continuación, se presentan secciones detalladas que se centran en aplicaciones únicas:

Tratamiento del TDAH en niños

El this compound se utiliza para evaluar la eficacia terapéutica cuando se combina con terapia de modificación conductual-psicológica para el trastorno por déficit de atención e hiperactividad (TDAH) en niños .

Desarrollo de películas orales

Se han realizado investigaciones sobre el desarrollo, la formulación y la evaluación de películas orales de atomoxetina, que son un nuevo sistema de administración de fármacos diseñado para mejorar el cumplimiento del paciente .

Mini tabletas orales rápidas para el TDAH

El this compound se ha formulado en mini tabletas orales rápidas (ODMT) para niños con TDAH. Estas tabletas incluyen un complejo de inclusión con β-ciclodextrina para enmascarar el sabor amargo de la atomoxetina .

Propiedades psicoanalépticas

Como psicoanaléptico, Atomoxetina HCL inhibe específicamente la recaptación de norepinefrina, que se utiliza para tratar el TDAH al afectar ciertos productos químicos en el cerebro que contribuyen al control de los impulsos y la hiperactividad .

Tabletas orales de desintegración rápida (ODT) con sabor enmascarado

Se ha realizado el desarrollo y la evaluación de la formulación de tabletas orales de desintegración rápida (ODT) con sabor enmascarado de this compound debido a su sabor amargo. Las ODT están diseñadas para desintegrarse rápidamente en la boca .

Mecanismo De Acción

Target of Action

Atomoxetine hydrochloride, also known as Atomoxetine HCL, primarily targets the norepinephrine transporter (NET) . This transporter plays a crucial role in the reuptake of norepinephrine (NE) in the brain . Atomoxetine also interacts with the serotonin transporter (SERT) and the N-methyl-d-aspartate (NMDA) receptor , indicating a role for the glutamatergic system in its mechanism of action .

Mode of Action

Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) . It inhibits the presynaptic norepinephrine transporter (NET), preventing the reuptake of NE throughout the brain . This increases the levels of NE and dopamine (DA) within the prefrontal cortex .

Biochemical Pathways

The systemic clearance of atomoxetine involves three oxidative metabolic pathways: aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation . Aromatic ring-hydroxylation results in the formation of the primary oxidative metabolite of atomoxetine, 4-hydroxyatomoxetine, which is subsequently glucuronidated and excreted in urine .

Pharmacokinetics

Atomoxetine has high aqueous solubility and biological membrane permeability, facilitating its rapid and complete absorption after oral administration . Its absolute oral bioavailability ranges from 63 to 94%, governed by the extent of its first-pass metabolism . After a single oral dose, atomoxetine reaches maximum plasma concentration within about 1–2 hours of administration . The systemic plasma clearance of atomoxetine is 0.35 and 0.03 L/h/kg in extensive and poor metabolisers, respectively . The volume of distribution is 0.85 L/kg, indicating that atomoxetine is distributed in total body water in both extensive and poor metabolisers .

Result of Action

The inhibition of NET by atomoxetine leads to an increase in the levels of NE and DA in the prefrontal cortex . This results in clinically meaningful improvements in the core symptoms of ADHD, including inattention, impulsivity, and hyperactivity, as well as quality of life and emotional lability .

Action Environment

The oral bioavailability and clearance of atomoxetine are influenced by the activity of the enzyme cytochrome P450 2D6 (CYP2D6) . This enzyme is polymorphically expressed, resulting in two distinct populations of individuals: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolisers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolisers) for atomoxetine . Environmental factors such as diet and co-administration with other drugs can also influence the action, efficacy, and stability of atomoxetine .

Análisis Bioquímico

Biochemical Properties

Atomoxetine hydrochloride plays a crucial role in biochemical reactions by inhibiting the norepinephrine transporter (NET), thereby increasing the levels of norepinephrine in the synaptic cleft . This interaction enhances neurotransmission and improves attention and focus in individuals with ADHD. Atomoxetine hydrochloride also interacts with various proteins and enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which further modulate its effects on norepinephrine levels .

Cellular Effects

Atomoxetine hydrochloride exerts significant effects on various cell types and cellular processes. In neurons, it enhances norepinephrine signaling, which influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation, as well as those regulating synaptic plasticity and neuronal growth . Additionally, Atomoxetine hydrochloride impacts glial cells by modulating their role in neurotransmitter clearance and neuroinflammation .

Molecular Mechanism

The molecular mechanism of Atomoxetine hydrochloride involves its binding to the norepinephrine transporter (NET) on presynaptic neurons, preventing the reuptake of norepinephrine into the presynaptic terminal . This inhibition leads to an increase in extracellular norepinephrine levels, which enhances adrenergic signaling and improves cognitive function . Atomoxetine hydrochloride also affects the activity of enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of norepinephrine . These interactions contribute to the overall therapeutic effects of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Atomoxetine hydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Atomoxetine hydrochloride maintains its efficacy in improving cognitive function and reducing ADHD symptoms over several months of treatment . Some studies have reported a gradual decrease in its effectiveness over time, potentially due to adaptive changes in neurotransmitter systems .

Dosage Effects in Animal Models

The effects of Atomoxetine hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively increases norepinephrine levels and improves cognitive performance without causing significant adverse effects . At higher doses, Atomoxetine hydrochloride can lead to toxic effects, including increased heart rate, hypertension, and neurotoxicity . Threshold effects have been observed, where low doses produce minimal effects, while higher doses result in a more pronounced therapeutic response .

Metabolic Pathways

Atomoxetine hydrochloride is metabolized primarily in the liver through the cytochrome P450 2D6 (CYP2D6) enzyme . This enzyme catalyzes the oxidation of Atomoxetine hydrochloride to its primary metabolite, 4-hydroxyatomoxetine, which is further conjugated to form glucuronide metabolites . These metabolites are then excreted in the urine . The metabolic pathways of Atomoxetine hydrochloride also involve interactions with other enzymes and cofactors, which can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, Atomoxetine hydrochloride is transported and distributed through various mechanisms. The compound is actively transported across cell membranes by organic cation transporters (OCTs) and the norepinephrine transporter (NET) . Once inside the cells, Atomoxetine hydrochloride can bind to intracellular proteins and accumulate in specific cellular compartments . This distribution pattern influences its localization and therapeutic effects.

Subcellular Localization

Atomoxetine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neurons, where it interacts with the norepinephrine transporter (NET) and other intracellular proteins . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of Atomoxetine hydrochloride within different subcellular compartments . These modifications play a crucial role in regulating its therapeutic effects and overall efficacy.

Propiedades

IUPAC Name

(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCXVPAZUDVVBT-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@H](CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83015-26-3 (Parent)
Record name Atomoxetine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082248597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2044266
Record name Atomoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82248-59-7
Record name Atomoxetine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82248-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atomoxetine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082248597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atomoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine; (-)-N-methyl-γ-(2-methylphenoxy)-benzenepropanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATOMOXETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57WVB6I2W0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atomoxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
Atomoxetine hydrochloride
Reactant of Route 3
Reactant of Route 3
Atomoxetine hydrochloride
Reactant of Route 4
Reactant of Route 4
Atomoxetine hydrochloride
Reactant of Route 5
Reactant of Route 5
Atomoxetine hydrochloride
Reactant of Route 6
Reactant of Route 6
Atomoxetine hydrochloride

Q & A

Q1: What is the primary mechanism of action of Atomoxetine Hydrochloride?

A1: Atomoxetine hydrochloride is a potent inhibitor of the presynaptic norepinephrine transporter. [] It exhibits minimal affinity for other monoamine transporters or receptors. [] This selective inhibition increases the availability of norepinephrine in the synaptic cleft, which is believed to contribute to its therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD).

Q2: How does Atomoxetine Hydrochloride differ from stimulant medications used to treat ADHD?

A2: Unlike stimulant medications for ADHD, Atomoxetine Hydrochloride is a non-stimulant medication. [] It does not directly activate dopamine receptors but instead acts by increasing norepinephrine levels. [] This difference in mechanism contributes to its distinct pharmacological profile, including a lower potential for abuse and dependence.

Q3: What is the molecular formula and weight of Atomoxetine Hydrochloride?

A3: Atomoxetine Hydrochloride, chemically known as (-)-N-methyl-3-(2-methylphenoxy)-benzenepropanamine hydrochloride, has a molecular formula of C17H21NO•HCl and a molecular weight of 291.82 g/mol. []

Q4: Are there any spectroscopic techniques used to characterize Atomoxetine Hydrochloride?

A4: Yes, researchers utilize various spectroscopic methods for characterization. UV spectrophotometry is commonly employed for quantitative analysis, with a maximum absorbance observed at 270 nm. [, ] Infrared (IR) spectroscopy helps identify functional groups and potential drug-polymer interactions. [, ]

Q5: What are the key challenges associated with the stability of Atomoxetine Hydrochloride?

A5: Atomoxetine Hydrochloride can be susceptible to degradation under certain conditions, including acidic, basic, and oxidative environments. [, ] This instability necessitates careful consideration during formulation development to ensure drug product quality and efficacy.

Q6: What formulation strategies have been explored to enhance the stability and bioavailability of Atomoxetine Hydrochloride?

A6: Researchers have investigated various formulation approaches to optimize Atomoxetine Hydrochloride delivery. These include:

  • Mucoadhesive microspheres: Using polymers like sodium alginate and karaya gum to prolong drug release and potentially improve bioavailability. []
  • Sustained-release tablets: Utilizing polymers like tamarind seed polysaccharide, guar gum, and PVP to achieve controlled release over an extended period. []
  • Orally disintegrating tablets (ODTs): Employing taste-masking techniques with polymers like Gellan gum to enhance patient compliance and ease of administration. []
  • Thermo-reversible nasal in situ gels: Developing formulations with poloxamer 407 and mucoadhesive polymers to enhance nasal residence time and potentially target the brain. []

Q7: How is Atomoxetine Hydrochloride metabolized in the body?

A7: Atomoxetine Hydrochloride undergoes extensive metabolism, primarily in the liver. [] The cytochrome P450 2D6 (CYP2D6) enzyme plays a significant role in its biotransformation. [] In extensive metabolizers, the primary metabolite is 4-hydroxyatomoxetine, which is subsequently conjugated. []

Q8: How does the CYP2D6 polymorphism influence Atomoxetine Hydrochloride pharmacokinetics?

A8: The CYP2D6 polymorphism significantly affects Atomoxetine Hydrochloride disposition. [] Poor metabolizers, who lack functional CYP2D6 enzyme activity, exhibit prolonged systemic exposure to Atomoxetine Hydrochloride compared to extensive metabolizers. [] This difference highlights the importance of considering genetic variations in drug metabolism for personalized therapy.

Q9: What analytical techniques are commonly employed for the quantification of Atomoxetine Hydrochloride?

A9: Several analytical methods have been developed for Atomoxetine Hydrochloride quantification, including:

  • Reverse-phase high-performance liquid chromatography (RP-HPLC): Widely used for its sensitivity, selectivity, and ability to separate the drug from impurities and degradation products. [, , , ]
  • UV Spectrophotometry: A simple and cost-effective technique for routine analysis, particularly in resource-limited settings. [, , , ]
  • High-performance thin-layer chromatography (HPTLC): Offers advantages in terms of speed, cost-effectiveness, and the ability to analyze multiple samples simultaneously. []
  • Chemiluminescence: Provides high sensitivity for Atomoxetine Hydrochloride detection, but requires specialized instrumentation. []
  • Capillary electrophoresis with electrochemiluminescence detection (CE-ECL): Offers high sensitivity and separation efficiency, particularly suitable for analyzing complex biological samples. []

Q10: How is the validity of analytical methods for Atomoxetine Hydrochloride established?

A10: Analytical methods for Atomoxetine Hydrochloride quantification undergo rigorous validation according to ICH guidelines. [, ] This process ensures that the methods are accurate, precise, specific, linear, robust, and reproducible, providing reliable results for quality control and research purposes. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.